molecular formula C20H20N2O3 B1228973 4-(1-Ethylindol-3-yl)-3-nitro-4-phenylbutan-2-one

4-(1-Ethylindol-3-yl)-3-nitro-4-phenylbutan-2-one

Cat. No.: B1228973
M. Wt: 336.4 g/mol
InChI Key: RSODEXWYNPXOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Ethylindol-3-yl)-3-nitro-4-phenylbutan-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole ring, a nitro group, and a phenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethylindol-3-yl)-3-nitro-4-phenylbutan-2-one typically involves multi-step organic reactions. One common approach is to start with the indole ring system, which can be synthesized through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis . The nitro group can be introduced via nitration reactions, while the phenyl group can be added through Friedel-Crafts acylation or alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts. The choice of solvents and purification methods, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethylindol-3-yl)-3-nitro-4-phenylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while electrophilic substitution on the indole ring can introduce various functional groups .

Scientific Research Applications

4-(1-Ethylindol-3-yl)-3-nitro-4-phenylbutan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Ethylindol-3-yl)-3-nitro-4-phenylbutan-2-one involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing biological processes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Ethylindol-3-yl)-3-nitro-4-phenylbutan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

4-(1-ethylindol-3-yl)-3-nitro-4-phenylbutan-2-one

InChI

InChI=1S/C20H20N2O3/c1-3-21-13-17(16-11-7-8-12-18(16)21)19(15-9-5-4-6-10-15)20(14(2)23)22(24)25/h4-13,19-20H,3H2,1-2H3

InChI Key

RSODEXWYNPXOMN-UHFFFAOYSA-N

SMILES

CCN1C=C(C2=CC=CC=C21)C(C3=CC=CC=C3)C(C(=O)C)[N+](=O)[O-]

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(C3=CC=CC=C3)C(C(=O)C)[N+](=O)[O-]

solubility

4.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Ethylindol-3-yl)-3-nitro-4-phenylbutan-2-one
Reactant of Route 2
Reactant of Route 2
4-(1-Ethylindol-3-yl)-3-nitro-4-phenylbutan-2-one
Reactant of Route 3
Reactant of Route 3
4-(1-Ethylindol-3-yl)-3-nitro-4-phenylbutan-2-one
Reactant of Route 4
Reactant of Route 4
4-(1-Ethylindol-3-yl)-3-nitro-4-phenylbutan-2-one
Reactant of Route 5
Reactant of Route 5
4-(1-Ethylindol-3-yl)-3-nitro-4-phenylbutan-2-one
Reactant of Route 6
Reactant of Route 6
4-(1-Ethylindol-3-yl)-3-nitro-4-phenylbutan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.